5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione

説明

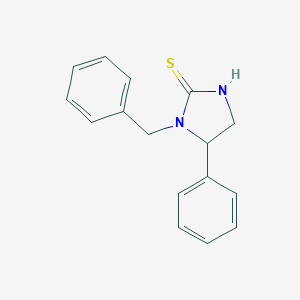

5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione is an organic compound belonging to the class of imidazolidinethiones This compound features a five-membered ring containing two nitrogen atoms and a sulfur atom, with phenyl and phenylmethyl groups attached

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenyl isothiocyanate, followed by cyclization with formaldehyde under acidic conditions. The reaction proceeds as follows:

-

Formation of Intermediate:

- Benzylamine reacts with phenyl isothiocyanate to form an intermediate thiourea derivative.

- Reaction conditions: Room temperature, solvent (e.g., ethanol).

-

Cyclization:

- The intermediate undergoes cyclization in the presence of formaldehyde and an acid catalyst (e.g., hydrochloric acid).

- Reaction conditions: Reflux, solvent (e.g., ethanol).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

-

Oxidation: The sulfur atom in the imidazolidinethione ring can undergo oxidation to form sulfoxides or sulfones.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Conditions: Mild to moderate temperatures, solvent (e.g., dichloromethane).

-

Reduction: The compound can be reduced to form the corresponding imidazolidine.

- Common reagents: Lithium aluminum hydride, sodium borohydride.

- Conditions: Anhydrous conditions, solvent (e.g., tetrahydrofuran).

-

Substitution: The phenyl and phenylmethyl groups can undergo electrophilic aromatic substitution reactions.

- Common reagents: Halogens, nitrating agents.

- Conditions: Varies depending on the substituent being introduced.

Major Products:

- Oxidation products: Sulfoxides, sulfones.

- Reduction products: Imidazolidine derivatives.

- Substitution products: Halogenated, nitrated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

- Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

- Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry:

- Utilized in the development of novel materials with specific electronic or optical properties.

- Employed in the synthesis of polymers and resins with enhanced durability and resistance to environmental factors.

作用機序

The mechanism by which 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione exerts its effects varies depending on its application. In antimicrobial research, it is believed to interfere with the synthesis of bacterial cell walls, leading to cell lysis. In anticancer studies, it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of certain enzymes or disruption of cellular signaling.

類似化合物との比較

Imidazolidinones: Differ by having an oxygen atom instead of sulfur.

Thiazolidinethiones: Contain a sulfur atom in a five-membered ring but with different substituents.

Benzylimidazoles: Feature a benzyl group attached to an imidazole ring.

Uniqueness: 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione is unique due to its specific combination of phenyl and phenylmethyl groups attached to the imidazolidinethione ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thione functional group, which is crucial for its biological activity. The presence of both phenyl and phenylmethyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may exert effects through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies indicate that it may exhibit antimicrobial properties against certain pathogens.

Biological Activity Overview

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutic agents.

Antimicrobial Effects

Research involving the compound's antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests potential use in treating infections caused by resistant bacterial strains.

Anti-inflammatory Mechanisms

In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines in macrophages, thereby reducing inflammation. The modulation of NF-kB signaling was identified as a key pathway through which these effects were mediated.

Summary of Findings

The biological activities of this compound highlight its potential as a therapeutic agent in various medical applications:

- Antiviral : Potential against viral infections.

- Anticancer : Effective against multiple cancer cell lines.

- Antimicrobial : Inhibitory effects on pathogenic bacteria.

- Anti-inflammatory : Modulation of inflammatory responses.

特性

IUPAC Name |

1-benzyl-5-phenylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c19-16-17-11-15(14-9-5-2-6-10-14)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLHBNRSNIJRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=S)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940086 | |

| Record name | 1-Benzyl-5-phenyl-4,5-dihydro-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186424-05-5 | |

| Record name | 2-Imidazolidinethione, 5-phenyl-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186424055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-5-phenyl-4,5-dihydro-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。